molecular formula C14H18BrN B1503103 1-Allyl-2-(4-bromo-phenyl)-piperidine CAS No. 885274-86-2

1-Allyl-2-(4-bromo-phenyl)-piperidine

Cat. No.: B1503103
CAS No.: 885274-86-2
M. Wt: 280.2 g/mol
InChI Key: HYWNXELTZSYGLP-UHFFFAOYSA-N
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Description

1-Allyl-2-(4-bromo-phenyl)-piperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound features an allyl group attached to the first carbon and a 4-bromo-phenyl group attached to the second carbon of the piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Alkylation Reaction: One common synthetic route involves the alkylation of piperidine with allyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction typically proceeds via nucleophilic substitution.

  • Bromination Reaction: Another method involves the bromination of 1-allylpiperidine using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

  • Oxidation: 1-Allyl-2-(4-bromo-phenyl)-piperidine can undergo oxidation reactions to form various oxidized products, such as aldehydes or ketones, using oxidizing agents like chromium(VI) oxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, such as cyanide (CN-) or azide (N3-).

Common Reagents and Conditions:

  • Oxidation: CrO3, KMnO4, acidic conditions

  • Reduction: LiAlH4, ether solvent

  • Substitution: NaCN, NaN3, polar aprotic solvents

Major Products Formed:

  • Oxidation: Allyl-2-(4-bromo-phenyl)-piperidine aldehyde or ketone

  • Reduction: this compound amine derivatives

  • Substitution: Nitriles or azides

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a ligand in biological studies to understand receptor-ligand interactions.

  • Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-Allyl-2-(4-bromo-phenyl)-piperidine exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system or industrial application.

Comparison with Similar Compounds

1-Allyl-2-(4-bromo-phenyl)-piperidine is unique due to its specific structural features, such as the presence of the allyl group and the bromo-substituted phenyl ring. Similar compounds include:

  • 1-Allyl-2-(4-chloro-phenyl)-piperidine

  • 1-Allyl-2-(4-methyl-phenyl)-piperidine

  • 1-Allyl-2-(4-nitro-phenyl)-piperidine

These compounds differ in the nature of the substituent on the phenyl ring, which can significantly affect their chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-bromophenyl)-1-prop-2-enylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN/c1-2-10-16-11-4-3-5-14(16)12-6-8-13(15)9-7-12/h2,6-9,14H,1,3-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWNXELTZSYGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693064
Record name 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-86-2
Record name 2-(4-Bromophenyl)-1-(2-propen-1-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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